3-Tert-butoxycyclohexanamine (3-O-tBu) vs. 4-Tert-butoxycyclohexanamine (4-O-tBu): Comparison of Calculated Physicochemical Properties
Computational data reveals a notable difference in lipophilicity between the 3-O-tBu and 4-O-tBu positional isomers. The calculated LogP for 3-tert-butoxycyclohexanamine is 2.77 [1], while the 4-substituted analog has a lower calculated LogP of 2.25 [2]. This suggests the 3-substituted isomer is more lipophilic, which can influence membrane permeability and solubility.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.77 (Calculated) |
| Comparator Or Baseline | 4-Tert-butoxycyclohexanamine (CAS 951625-97-1): 2.25 (Calculated) |
| Quantified Difference | +0.52 LogP units |
| Conditions | Computational prediction |
Why This Matters
The higher LogP of the 3-O-tBu isomer indicates potential for better blood-brain barrier penetration and altered pharmacokinetic properties in drug candidates, making it a distinct starting point for lead optimization compared to the 4-substituted analog.
- [1] chem960.com. (2024). 1211592-87-8 - Physicochemical Properties. View Source
- [2] Mol-Instincts. (n.d.). 4-TERT-BUTOXYCYCLOHEXANAMINE Formula. View Source
